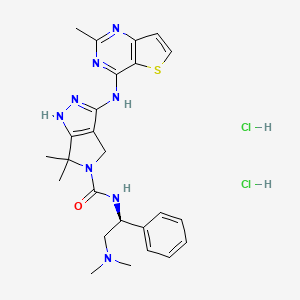

PF-3758309 dihydrochloride

Description

Properties

Molecular Formula |

C25H32Cl2N8OS |

|---|---|

Molecular Weight |

563.5 g/mol |

IUPAC Name |

N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide;dihydrochloride |

InChI |

InChI=1S/C25H30N8OS.2ClH/c1-15-26-18-11-12-35-20(18)23(27-15)29-22-17-13-33(25(2,3)21(17)30-31-22)24(34)28-19(14-32(4)5)16-9-7-6-8-10-16;;/h6-12,19H,13-14H2,1-5H3,(H,28,34)(H2,26,27,29,30,31);2*1H/t19-;;/m1../s1 |

InChI Key |

BTVSNRMSUYBDRT-JQDLGSOUSA-N |

SMILES |

CC1=NC2=C(C(=N1)NC3=NNC4=C3CN(C4(C)C)C(=O)NC(CN(C)C)C5=CC=CC=C5)SC=C2.Cl.Cl |

Isomeric SMILES |

CC1=NC2=C(C(=N1)NC3=NNC4=C3CN(C4(C)C)C(=O)N[C@H](CN(C)C)C5=CC=CC=C5)SC=C2.Cl.Cl |

Canonical SMILES |

CC1=NC2=C(C(=N1)NC3=NNC4=C3CN(C4(C)C)C(=O)NC(CN(C)C)C5=CC=CC=C5)SC=C2.Cl.Cl |

Synonyms |

N-[(1S)-2-(Dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide dihydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

PF-3758309 Dihydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-3758309 dihydrochloride is a potent, orally available, and ATP-competitive small molecule inhibitor of the p21-activated kinase (PAK) family, with particularly high affinity for PAK4.[1][2][3] Developed through high-throughput screening and structure-based design, this pyrrolopyrazole compound has demonstrated significant preclinical anti-tumor activity by modulating key oncogenic signaling pathways.[1][4] This technical guide provides an in-depth overview of the mechanism of action of PF-3758309, supported by quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways involved.

Introduction

The p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as critical effectors for the Rho family of small GTPases, including Cdc42 and Rac.[1] The PAK family is subdivided into two groups: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6).[5] Aberrant activation of PAKs, particularly PAK4, is implicated in numerous aspects of cancer progression, including cell proliferation, survival, cytoskeletal remodeling, and invasion.[1][4] PF-3758309 was identified as a potent inhibitor of PAK4 and has been instrumental in elucidating the therapeutic potential of targeting this kinase in oncology.[1]

Mechanism of Action

PF-3758309 functions as a reversible, ATP-competitive inhibitor of PAK4.[1][2] Its binding to the ATP-binding pocket of the PAK4 kinase domain prevents the phosphorylation of downstream substrates, thereby disrupting oncogenic signaling cascades.[1][6] Crystallographic studies of the PF-3758309/PAK4 complex have elucidated the specific molecular interactions that determine its potency and selectivity.[1]

Core Signaling Pathway

The primary mechanism of action of PF-3758309 involves the inhibition of the PAK4 signaling pathway. A key downstream substrate of PAK4 is GEF-H1 (Guanine Nucleotide Exchange Factor-H1), a RhoA-specific GEF.[1][7] By inhibiting PAK4, PF-3758309 prevents the phosphorylation of GEF-H1, leading to a reduction in RhoA activity and subsequent effects on the actin cytoskeleton and cell motility.[1] Furthermore, global cellular analysis has revealed that PF-3758309 modulates other significant signaling nodes, including the p53 and NF-κB pathways.[1][8][9]

Quantitative Data

The potency and selectivity of PF-3758309 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Activity of PF-3758309

| Target | Assay Type | Value | Reference |

| PAK4 | Kd | 2.7 nM | [1][2] |

| PAK4 | Ki | 18.7 nM | [1][2] |

| PAK1 | Ki | 13.7 nM | [5] |

| PAK2 | IC50 | 190 nM | [5] |

| PAK3 | IC50 | 99 nM | [5] |

| PAK5 | Ki | 18.1 nM | [5] |

| PAK6 | Ki | 17.1 nM | [5] |

Table 2: Cellular Activity of PF-3758309

| Cell Line | Assay Type | Endpoint | IC50 / EC50 | Reference |

| Engineered Cells | Phospho-GEF-H1 | Inhibition of Phosphorylation | 1.3 nM | [1][7] |

| HCT116 | Anchorage-Independent Growth | Inhibition of Growth | 0.24 nM | [7] |

| A549 | Cellular Proliferation | Inhibition of Proliferation | 20 nM | [1][3] |

| A549 | Anchorage-Independent Growth | Inhibition of Growth | 27 nM | [1][3] |

| Tumor Cell Panel | Anchorage-Independent Growth | Inhibition of Growth | 4.7 ± 3.0 nM (average) | [1] |

| Most Sensitive Xenograft Model | Tumor Growth | Inhibition of Growth | 0.4 nM (plasma EC50) | [1][4] |

Experimental Protocols

The following sections provide an overview of the methodologies used to characterize the mechanism of action of PF-3758309. These are generalized protocols based on standard laboratory procedures and information from the cited literature.

In Vitro Kinase Assay (General Protocol)

This assay determines the inhibitory activity of PF-3758309 against a specific kinase.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing a purified recombinant kinase (e.g., PAK4), a kinase-specific peptide substrate, and ATP.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

-

Initiation and Incubation: Initiate the kinase reaction by adding a phosphate source (e.g., [γ-³²P]ATP) and incubate at a controlled temperature (e.g., 30°C) for a specified time.

-

Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Detection: Measure the incorporation of the phosphate into the peptide substrate using an appropriate method, such as filter binding and scintillation counting or a luminescence-based assay.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of PF-3758309 and determine the IC50 or Ki value.

Cellular Phosphorylation Assay (General Protocol)

This assay measures the ability of PF-3758309 to inhibit the phosphorylation of a target substrate within a cellular context.

-

Cell Culture: Culture a suitable cell line (e.g., HCT116 or engineered cells expressing the target) to an appropriate confluency.

-

Treatment: Treat the cells with various concentrations of this compound for a specific duration.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate (e.g., anti-phospho-GEF-H1).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

Normalize the signal to a loading control (e.g., total protein or a housekeeping protein like GAPDH).

-

-

Data Analysis: Quantify the band intensities and calculate the IC50 value for the inhibition of phosphorylation.

Anchorage-Independent Growth Assay (Soft Agar Assay - General Protocol)

This assay assesses the effect of PF-3758309 on the ability of cancer cells to grow without attachment to a solid surface, a hallmark of transformation.

-

Base Agar Layer: Prepare a base layer of agar in culture plates.

-

Cell Suspension: Prepare a single-cell suspension of the desired cancer cell line (e.g., HCT116, A549) in a top layer of agar containing various concentrations of PF-3758309.

-

Plating: Plate the cell-containing top agar onto the base agar layer.

-

Incubation: Incubate the plates for several weeks, feeding the cells periodically with media containing the respective concentrations of PF-3758309.

-

Colony Staining and Counting: Stain the colonies with a dye (e.g., crystal violet) and count the number and size of the colonies.

-

Data Analysis: Determine the effect of PF-3758309 on colony formation and calculate the IC50 value.

In Vivo Xenograft Model (General Protocol)

This model evaluates the anti-tumor efficacy of PF-3758309 in a living organism.

-

Cell Implantation: Subcutaneously implant human tumor cells (e.g., HCT116, A549) into immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., orally) or a vehicle control at a specified dose and schedule.

-

Tumor Measurement: Measure the tumor volume at regular intervals.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for proliferation and apoptosis markers).

-

Data Analysis: Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy of PF-3758309.

Conclusion

This compound is a well-characterized, potent inhibitor of PAK4 with significant preclinical anti-cancer activity. Its mechanism of action, centered on the inhibition of the PAK4-GEF-H1 signaling axis and modulation of other key oncogenic pathways, provides a strong rationale for the therapeutic targeting of PAK4 in cancer. The quantitative data and experimental methodologies outlined in this guide offer a comprehensive resource for researchers and drug development professionals working on PAK inhibitors and related signaling pathways. While clinical development of PF-3758309 was halted due to pharmacokinetic challenges, it remains an invaluable tool for preclinical research and a foundational compound in the ongoing development of novel PAK inhibitors.[10][11]

References

- 1. artscimedia.case.edu [artscimedia.case.edu]

- 2. Anchorage-Independent Growth Assay [whitelabs.org]

- 3. benchchem.com [benchchem.com]

- 4. physiology.elte.hu [physiology.elte.hu]

- 5. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p21-activated kinase 1 phosphorylates and regulates 14-3-3 binding to GEF-H1, a microtubule-localized Rho exchange factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. protocols.io [protocols.io]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

PF-3758309 Dihydrochloride: A Technical Profile of a PAK4-Targeted Kinase Inhibitor

For Research, Scientific, and Drug Development Professionals

Abstract

PF-3758309 is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor primarily targeting p21-activated kinase 4 (PAK4). Developed through high-throughput screening and structure-based design, it has been investigated for its therapeutic potential in oncology due to the role of PAK4 in oncogenic signaling, cell proliferation, and survival. This document provides an in-depth technical overview of PF-3758309's target profile, selectivity, and the methodologies used for its characterization.

Core Target Profile and Potency

PF-3758309 is a pyrrolopyrazole compound that functions as a reversible, ATP-competitive inhibitor of PAK4.[1][2] Its high affinity for PAK4 has been quantified through various biochemical and cellular assays.

Table 1: In Vitro Potency of PF-3758309 Against PAK4

| Parameter | Value (nM) | Assay Type |

| Kd | 2.7 nM | Isothermal Titration Calorimetry |

| Ki | 18.7 nM | Biochemical Kinase Assay |

| IC50 | 1.3 nM | Phospho-GEF-H1 Cellular Assay |

| IC50 | 0.24 nM | Anchorage-Independent Growth (HCT116 cells) |

Data sourced from multiple references.[1][2][3][4]

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is crucial for minimizing off-target effects. PF-3758309 has been profiled against the human kinome, demonstrating a degree of selectivity for the PAK family, particularly Group B PAKs, while also showing activity against other kinases at higher concentrations.

Activity Across PAK Isoforms

PF-3758309 is often described as a pan-PAK inhibitor, though with varying potency against the different isoforms.[4][5] It shows similar potency against the Group B PAKs (PAK4, PAK5, PAK6) and the Group A member PAK1, with less activity against PAK2 and PAK3.[4][6]

Table 2: PF-3758309 Potency Against PAK Family Kinases

| Target | Group | Ki (nM) | IC50 (nM) |

| PAK1 | A | 13.7 | - |

| PAK2 | A | - | 190 |

| PAK3 | A | - | 99 |

| PAK4 | B | 18.7 | - |

| PAK5 | B | 18.1 | - |

| PAK6 | B | 17.1 | - |

Data sourced from multiple references.[4][5][6]

Off-Target Kinase Activity

Screening against a broad panel of 146 human kinases revealed several off-target hits for PF-3758309.[6][7] It is important to note that while biochemical activity was detected, the cellular relevance of this inhibition may be limited, as starkly different biological "fingerprints" were observed when compared to inhibitors of these off-target kinases, such as the Src-family inhibitor Dasatinib.[2]

Table 3: Selected Off-Target Kinase Inhibition by PF-3758309

| Kinase Family | Kinase Members |

| Src Family | SRC, FYN, YES, FGR |

| Other | AMPK, RSK, CHEK2, FLT3, PKC (multiple isoforms), PDK2, TRKA, AKT3, PRK1 |

Data sourced from a kinase panel screening.[7]

Mechanism of Action and Signaling Pathways

PF-3758309 exerts its effects by binding to the ATP-binding pocket of PAK4, preventing the phosphorylation of its downstream substrates.[2] One of the key validated substrates is GEF-H1, and inhibition of its phosphorylation on Serine 810 is a primary biomarker of PF-3758309 activity.[1][2] The inhibition of the PAK4 signaling cascade impacts several fundamental cellular processes.

The diagram below illustrates the mechanism of action of PF-3758309.

PAK4 is a central node in multiple signaling pathways that are often dysregulated in cancer. By inhibiting PAK4, PF-3758309 modulates these interconnected networks, including the NF-κB and PI3K/Akt pathways, leading to anti-proliferative and pro-apoptotic effects.[2][8]

The following diagram depicts the central role of PAK4 in oncogenic signaling and the inhibitory effect of PF-3758309.

Key Experimental Protocols

The characterization of PF-3758309 involved several key in vitro and cell-based assays. The methodologies for these are detailed below.

Phospho-GEF-H1 Cellular Assay

This assay was developed to provide a specific measure of PAK4 kinase activity within a cellular context.[1]

-

Cell Line: TR-293-KDG cells, which are HEK293 cells engineered to stably express a tetracycline-inducible PAK4 kinase domain and a constitutively expressed HA-tagged GEF-H1 deletion mutant.[1][7]

-

Protocol:

-

TR-293-KDG cells are seeded in appropriate plates.

-

PAK4 expression is induced via tetracycline treatment.

-

Cells are treated with various concentrations of PF-3758309 for 3 hours.[1]

-

Cells are lysed, and the HA-tagged GEF-H1 is captured on an anti-HA antibody-coated plate.

-

The level of GEF-H1 phosphorylation at Serine 810 is detected using a specific anti-phospho-S810-GEF-H1 antibody.

-

Quantification is performed using a horseradish peroxidase (HRP)-conjugated secondary antibody and a suitable substrate.[1][7]

-

-

Endpoint: The IC50 value is determined by measuring the concentration of PF-3758309 required to inhibit 50% of the phospho-GEF-H1 signal.

The workflow for this assay is outlined in the diagram below.

Anchorage-Independent Growth (Soft Agar) Assay

This assay measures a key hallmark of cellular transformation: the ability of cells to proliferate without being attached to a solid surface.

-

Principle: Untransformed cells typically undergo anoikis (a form of programmed cell death) when in suspension, whereas cancer cells can form colonies in a semi-solid medium like soft agar.

-

Protocol:

-

A base layer of 0.6-1% agar in culture medium is prepared in 96-well plates and allowed to solidify.[1]

-

A top layer containing 0.3-0.7% agar, culture medium, and a single-cell suspension (e.g., 4,000 HCT116 cells) is cast over the base layer.[1]

-

The cells are treated by adding culture medium containing various concentrations of PF-3758309 on top of the agar.

-

Plates are incubated for an extended period (e.g., 6-21 days) to allow for colony formation.[1]

-

Cell viability/proliferation is quantified. This can be done by staining colonies with a dye like crystal violet and counting them manually, or by using a viability reagent such as AlamarBlue (resazurin), where fluorescence is measured.[1]

-

-

Endpoint: The IC50 value is determined by the concentration of PF-3758309 that inhibits colony formation by 50%.

Conclusion

PF-3758309 dihydrochloride is a well-characterized, potent inhibitor of PAK4 and other PAK family kinases. Its mechanism of action via ATP competition and its effects on downstream oncogenic signaling pathways have been extensively documented. While it demonstrates potent anti-proliferative and pro-apoptotic activity in numerous cancer cell lines, its selectivity profile indicates potential for off-target effects that should be considered in experimental design and data interpretation. The detailed protocols provided herein serve as a guide for researchers aiming to utilize PF-3758309 as a chemical probe to investigate PAK4 biology or as a reference compound in drug development programs.

References

- 1. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PAK4 | Cancer Genetics Web [cancerindex.org]

- 4. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. Inhibition of neuroblastoma proliferation by PF-3758309, a small-molecule inhibitor that targets p21-activated kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]

PF-3758309 Dihydrochloride in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-3758309 dihydrochloride is a potent, orally available, and ATP-competitive small-molecule inhibitor primarily targeting p21-activated kinase 4 (PAK4).[1][2] Extensive preclinical research has demonstrated its efficacy in inhibiting oncogenic signaling, inducing apoptosis, and suppressing tumor growth across a variety of cancer models, including colon, lung, pancreatic, and neuroblastoma.[3][4] This technical guide provides an in-depth overview of PF-3758309, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways to support ongoing research and drug development efforts in oncology.

Mechanism of Action and Kinase Selectivity

PF-3758309 is a pyrrolopyrazole compound that functions as a reversible, ATP-competitive inhibitor of PAK4.[1][2] Structural characterization through X-ray crystallography has elucidated its binding mode within the ATP-binding pocket of the PAK4 catalytic domain.[5] While it is most potent against PAK4, PF-3758309 also exhibits activity against other PAK isoforms.[6] Its inhibitory activity is not restricted to the PAK family; it has been profiled against a broad panel of kinases, showing activity against a subset of other kinases, which should be a consideration in experimental design.[1][6]

Quantitative Inhibition Data

The potency of PF-3758309 has been quantified across various biochemical and cellular assays. The tables below summarize the key inhibitory constants and efficacy values.

| Target | Parameter | Value | Assay Method | Reference(s) |

| PAK4 | K | 2.7 ± 0.3 nM | Isothermal Calorimetry | [1] |

| K | 18.7 ± 6.6 nM | Kinase Domain Biochemical Assay | [1][2] | |

| IC₅₀ | 1.3 ± 0.5 nM | pGEF-H1 Cellular Assay | [7] | |

| PAK1 | K | 13.7 ± 1.8 nM | Enzymatic Assay | |

| PAK2 | IC₅₀ | 190 nM | Enzymatic Assay | [6] |

| PAK3 | IC₅₀ | 99 nM | Enzymatic Assay | [6] |

| PAK5 | K | 18.1 ± 5.1 nM | Enzymatic Assay | |

| PAK6 | K | 17.1 ± 5.3 nM | Enzymatic Assay |

Table 1: Biochemical and Cellular Potency of PF-3758309 against PAK Isoforms.

| Cell Line | Cancer Type | Parameter | Value | Assay Method | Reference(s) |

| HCT116 | Colon Carcinoma | IC₅₀ | 0.24 ± 0.09 nM | Anchorage-Independent Growth | [7] |

| A549 | Non-Small Cell Lung | IC₅₀ | 27 nM | Anchorage-Independent Growth | [1] |

| IC₅₀ | 20 nM | Cellular Proliferation | [1] | ||

| IC₅₀ | 0.463 µM | CCK-8 Assay (72 hrs) | [2] | ||

| Various | 20 Tumor Cell Lines | IC₅₀ | 4.7 ± 3.0 nM (avg) | Anchorage-Independent Growth | [1][7] |

| Various | 92 Tumor Cell Lines | IC₅₀ | < 10 nM in 46% | Growth Inhibition | [7] |

| KELLY | Neuroblastoma | IC₅₀ | 1.846 µM | CCK-8 Assay (24 hrs) | [8] |

| IMR-32 | Neuroblastoma | IC₅₀ | 2.214 µM | CCK-8 Assay (24 hrs) | [8] |

| SH-SY5Y | Neuroblastoma | IC₅₀ | 5.461 µM | CCK-8 Assay (24 hrs) | [8] |

| NBL-S | Neuroblastoma | IC₅₀ | 14.02 µM | CCK-8 Assay (24 hrs) | [8] |

Table 2: In Vitro Efficacy of PF-3758309 in Cancer Cell Lines.

| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Metric | Value | Reference(s) |

| HCT116 | Colon Carcinoma | 7.5, 15, 20 mg/kg, PO, BID | Tumor Growth Inhibition | % TGI | 64, 79, 97 | |

| A549 | Non-Small Cell Lung | 7.5-30 mg/kg, PO, BID | Significant TGI | P-value | < 0.01 | [1] |

| Various | 5 Human Xenografts | 7.5-30 mg/kg, PO, BID | Statistically Significant TGI | - | >70% | [1] |

| Most Sensitive | - | - | - | EC₅₀ | 0.4 nM | [1][9] |

Table 3: In Vivo Efficacy of PF-3758309 in Xenograft Models.

Core Signaling Pathways and Cellular Effects

PF-3758309 modulates several critical signaling pathways downstream of PAK4, leading to its anti-cancer effects. These include the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.

PAK4-Mediated Signaling

Inhibition of PAK4 by PF-3758309 directly impacts its downstream effectors. A key substrate, GEF-H1, is inhibited from being phosphorylated, which disrupts cytoskeletal dynamics.[1][7] Furthermore, PF-3758309 has been shown to suppress signaling through pathways such as ERK, NF-κB, and β-catenin.[4][10] In neuroblastoma, it has been demonstrated that PF-3758309 exerts its effects on the cell cycle and apoptosis via the ERK signaling pathway.[4]

Caption: PF-3758309 inhibits PAK4, blocking multiple downstream oncogenic signaling pathways.

Cellular Proliferation and Apoptosis

PF-3758309 demonstrates potent anti-proliferative effects across a wide range of cancer cell lines.[1][7] In vivo studies have confirmed this, showing a dose- and time-dependent inhibition of the proliferation marker Ki67 in HCT116 tumor xenografts.[1] Concurrently, the inhibitor induces apoptosis, as evidenced by a significant increase in the apoptotic marker, activated caspase 3, in the same tumor model.[1] In neuroblastoma cell lines, PF-3758309 treatment leads to increased expression of pro-apoptotic proteins like BAD and BAK1, and decreased expression of the anti-apoptotic protein Bcl-2.[4][8]

Caption: Workflow for assessing cellular effects of PF-3758309 in cancer cell lines.

Cell Cycle Arrest

Studies in neuroblastoma have shown that PF-3758309 induces cell cycle arrest at the G1 phase.[4] This is accompanied by an increased expression of the cyclin-dependent kinase inhibitor CDKN1A (p21).[4][8]

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the research of PF-3758309. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

PAK4 Kinase Assay (Biochemical)

-

Principle: To measure the direct inhibitory effect of PF-3758309 on the enzymatic activity of the PAK4 kinase domain in a cell-free system. This is often done by quantifying the phosphorylation of a peptide substrate.

-

Methodology:

-

Reaction Mixture Preparation: Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).

-

Enzyme and Substrate: Dilute recombinant PAK4 enzyme and a suitable peptide substrate in the kinase buffer.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in the kinase buffer with a small percentage of DMSO.

-

Reaction Initiation: In a 384-well plate, combine the inhibitor solution, the enzyme solution, and a mixture of the substrate and ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the amount of product (phosphorylated substrate or ADP) using a suitable method, such as the ADP-Glo™ Kinase Assay, which measures luminescence proportional to ADP production.

-

Data Analysis: Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

-

Anchorage-Independent Growth Assay (Soft Agar)

-

Principle: To assess the ability of cancer cells to proliferate in an environment that does not provide a solid substrate for attachment, a hallmark of malignant transformation.

-

Methodology:

-

Base Agar Layer: Prepare a solution of 0.6% agar in complete culture medium and pour it into 6-well plates. Allow it to solidify.

-

Cell-Agar Layer: Trypsinize and count the cells (e.g., HCT116). Resuspend the cells in a 0.3% agar solution in complete culture medium.

-

Plating: Carefully layer the cell-agar suspension on top of the solidified base layer.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-4 weeks, adding fresh medium periodically to keep the agar hydrated.

-

Staining and Counting: Stain the colonies with a dye like crystal violet or a viability stain. Count the number of colonies larger than a predefined diameter.

-

Data Analysis: Compare the number and size of colonies in PF-3758309-treated wells to DMSO-treated controls to determine the IC₅₀ for anchorage-independent growth.

-

Cell Proliferation Assay (e.g., CCK-8)

-

Principle: To measure the effect of PF-3758309 on the metabolic activity and proliferation of adherent cancer cells.

-

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549, neuroblastoma lines) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of PF-3758309 or DMSO as a control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add a solution like CCK-8 (Cell Counting Kit-8) to each well and incubate for 2-4 hours.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC₅₀ value.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Principle: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by Propidium Iodide, PI).

-

Methodology:

-

Cell Treatment: Treat cells with PF-3758309 for a specified time to induce apoptosis.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin-binding buffer.

-

Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Principle: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

-

Methodology:

-

Cell Treatment and Harvesting: Treat cells with PF-3758309 and harvest them.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing to prevent clumping. Cells can be stored at -20°C.

-

Washing: Wash the fixed cells with PBS.

-

RNAse Treatment: Treat the cells with RNase A to degrade RNA and ensure that PI only stains DNA.

-

PI Staining: Add a PI staining solution to the cells.

-

Incubation: Incubate at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

-

Immunohistochemistry (IHC) in Xenograft Tumors

-

Principle: To detect the expression and localization of specific proteins (e.g., Ki67, cleaved caspase-3) within formalin-fixed, paraffin-embedded tumor tissue sections.

-

Methodology:

-

Tissue Preparation: Excise tumors from xenograft models, fix in formalin, and embed in paraffin. Cut thin sections and mount on slides.

-

Deparaffinization and Rehydration: Remove paraffin from the tissue sections and rehydrate them through a series of ethanol washes.

-

Antigen Retrieval: Use heat-induced epitope retrieval (e.g., in a pressure cooker or steamer with a citrate buffer) to unmask the antigens.

-

Blocking: Block endogenous peroxidase activity and non-specific protein binding.

-

Primary Antibody Incubation: Incubate the sections with primary antibodies against the target proteins (e.g., anti-Ki67, anti-cleaved caspase-3) at a predetermined dilution for a specified time.

-

Detection: Use a labeled secondary antibody and a detection system (e.g., HRP-polymer system with a chromogen like DAB) to visualize the antibody binding.

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize cell nuclei, dehydrate, and mount with a coverslip.

-

Analysis: Quantify the staining (e.g., percentage of positive cells) using microscopy and image analysis software.

-

Clinical Development and Future Perspectives

PF-3758309 was the first PAK inhibitor to enter clinical trials. However, a Phase 1 study in patients with advanced solid tumors was terminated due to poor pharmacokinetic properties, specifically very low oral bioavailability in humans (approximately 1%), and no objective tumor responses were observed. Despite this clinical setback, PF-3758309 remains a valuable tool compound for preclinical research to further investigate the roles of PAK kinases in cancer and to validate them as therapeutic targets. The challenges encountered with PF-3758309 have also spurred the development of new generations of PAK inhibitors with improved pharmacological profiles, including allosteric inhibitors.

Caption: The development trajectory of PF-3758309 from preclinical success to clinical challenges.

Conclusion

This compound is a well-characterized, potent inhibitor of PAK4 and other PAK kinases with significant anti-cancer activity in preclinical models. While its clinical development was halted, the extensive research surrounding this molecule has been instrumental in defining PAK4-related pathways and validating PAKs as therapeutic targets in oncology. The data and protocols summarized in this guide provide a comprehensive resource for researchers utilizing PF-3758309 as a chemical probe to further unravel the complexities of PAK signaling in cancer and to aid in the development of novel anti-cancer therapeutics.

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 3. vet.cornell.edu [vet.cornell.edu]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.jp [promega.jp]

- 6. kumc.edu [kumc.edu]

- 7. biologi.ub.ac.id [biologi.ub.ac.id]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. Neuroblastoma Cells Depend on CSB for Faithful Execution of Cytokinesis and Survival - PMC [pmc.ncbi.nlm.nih.gov]

PF-3758309 Dihydrochloride: A Technical Guide to a Potent p21-Activated Kinase (PAK) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-3758309 dihydrochloride is a potent, orally available, and ATP-competitive small molecule inhibitor of p21-activated kinases (PAKs).[1][2] Developed through high-throughput screening and structure-based design, this pyrrolopyrazole compound has demonstrated significant activity against multiple PAK isoforms, with a particular potency for PAK4.[1] PAKs are a family of serine/threonine kinases that are key effectors of Rho family GTPases, playing a crucial role in various cellular processes, including cell proliferation, survival, motility, and cytoskeletal dynamics.[3][4] Dysregulation of PAK signaling is implicated in the pathogenesis of numerous cancers, making these kinases attractive targets for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of PF-3758309, detailing its mechanism of action, biochemical and cellular activities, and relevant preclinical data.

Mechanism of Action

PF-3758309 acts as a reversible, ATP-competitive inhibitor of PAKs.[2] Crystallographic studies of the PF-3758309/PAK4 complex have elucidated the molecular basis for its potency and kinase selectivity.[1] The inhibitor binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates.[1] One of the key downstream substrates of PAK4 is Guanine Nucleotide Exchange Factor-H1 (GEF-H1).[1][5] By inhibiting PAK4, PF-3758309 effectively blocks the phosphorylation of GEF-H1 at Serine 810, a critical event in oncogenic signaling.[1][3]

Data Presentation

Biochemical Activity of PF-3758309

| Target | Parameter | Value (nM) | Reference |

| PAK4 | Kd | 2.7 ± 0.3 | [1] |

| PAK4 | Ki | 18.7 ± 6.6 | [1] |

| PAK1 | Ki | 13.7 ± 1.8 | [1] |

| PAK5 | Ki | 18.1 ± 5.1 | [1] |

| PAK6 | Ki | 17.1 ± 5.3 | [1] |

| PAK2 | IC50 | 190 | [1] |

| PAK3 | IC50 | 99 | [1] |

Cellular Activity of PF-3758309

| Cell Line | Assay | IC50 (nM) | Reference |

| Engineered Cells | GEF-H1 Phosphorylation | 1.3 ± 0.5 | [1] |

| HCT116 | Anchorage-Independent Growth | 0.24 ± 0.09 | [1] |

| Tumor Cell Panel (average) | Anchorage-Independent Growth | 4.7 ± 3.0 | [1] |

| A549 | Cellular Proliferation | 20 | [2] |

| A549 | Anchorage-Independent Growth | 27 | [2] |

In Vivo Efficacy of PF-3758309 in HCT116 Xenograft Model

| Dose (mg/kg, oral) | Tumor Growth Inhibition (%) | Reference |

| 7.5 | 64 | [6] |

| 15 | 79 | [6] |

| 20 | 97 | [6] |

Experimental Protocols

PAK4 Kinase Assay (Biochemical)

This protocol is a representative method for determining the biochemical potency of PF-3758309 against PAK4.

-

Reagents and Materials:

-

Recombinant PAK4 kinase domain

-

Peptide substrate (e.g., a generic serine/threonine kinase substrate)

-

ATP (at a concentration close to the Km for PAK4)

-

This compound (serial dilutions)

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well assay plates

-

-

Procedure:

-

Add 2 µL of serially diluted PF-3758309 or vehicle control to the wells of a 384-well plate.

-

Add 2 µL of PAK4 enzyme solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix.

-

Incubate the reaction mixture at room temperature for 60 minutes.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves adding 5 µL of ADP-Glo™ Reagent, incubating for 40 minutes, then adding 10 µL of Kinase Detection Reagent and incubating for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate IC₅₀ values by fitting the data to a four-parameter logistic dose-response curve.

-

References

- 1. pnas.org [pnas.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.jp [promega.jp]

- 5. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PF-3758309 Dihydrochloride: A Potent p21-Activated Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-3758309 dihydrochloride (CAS number 1279034-84-2) is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor of p21-activated kinases (PAKs).[1][2] It exhibits high affinity for PAK4, a serine/threonine kinase implicated in various oncogenic processes, including cell proliferation, survival, motility, and cytoskeletal dynamics.[1][3][4] This technical guide provides a comprehensive overview of PF-3758309, summarizing its biochemical and cellular activities, detailing key experimental protocols, and visualizing its mechanism of action through signaling pathway diagrams. The information presented is intended to support further research and drug development efforts targeting PAK-driven malignancies.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1279034-84-2 | [5] |

| Molecular Formula | C₂₅H₃₀N₈OS · 2HCl | [6] |

| Molecular Weight | 563.55 g/mol | [6] |

| Solubility | Soluble in water (to 100 mM) and DMSO (to 100 mM).[6][7] | [6][7] |

| Storage | Store at -20°C.[6] | [6] |

Biochemical Activity and Kinase Selectivity

PF-3758309 is a potent inhibitor of several PAK family members, with a particularly high affinity for PAK4. Its ATP-competitive nature allows it to effectively block the kinase activity of these enzymes.[1][2] The binding affinities and inhibitory concentrations against various kinases are summarized below.

Table 1: Biochemical Activity of PF-3758309 Against PAK Family Kinases

| Kinase | Parameter | Value (nM) | Reference |

| PAK4 | Kd | 2.7 ± 0.3 | [1][3] |

| Kd (SPR) | 4.5 ± 0.07 | [1] | |

| Ki | 18.7 ± 6.6 | [1][8] | |

| PAK1 | Ki | 13.7 ± 1.8 | [1][8] |

| PAK2 | IC₅₀ | 190 | [1][9] |

| PAK3 | IC₅₀ | 99 | [1][9] |

| PAK5 | Ki | 18.1 ± 5.1 | [1] |

| PAK6 | Ki | 17.1 ± 5.3 | [1] |

Kd: Dissociation constant; Ki: Inhibition constant; IC₅₀: Half-maximal inhibitory concentration; SPR: Surface Plasmon Resonance.

Cellular Activity

PF-3758309 demonstrates potent anti-proliferative and pro-apoptotic effects across a broad range of cancer cell lines. A key cellular mechanism of action is the inhibition of the phosphorylation of GEF-H1, a downstream substrate of PAK4.[1][10]

Table 2: Cellular Activity of PF-3758309 in Selected Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC₅₀ (nM) | Reference |

| HCT116 | Colorectal Carcinoma | Anchorage-Independent Growth | 0.24 ± 0.09 | [1] |

| Phospho-GEF-H1 Inhibition | 1.3 ± 0.5 | [1] | ||

| A549 | Non-Small Cell Lung Cancer | Anchorage-Independent Growth | 27 | [10] |

| Cellular Proliferation | 20 | [10] | ||

| Panel of 20 Tumor Cell Lines | Various | Anchorage-Independent Growth (average) | 4.7 ± 3.0 | [1][3] |

| Panel of 92 Tumor Cell Lines | Colorectal, NSCLC, Pancreatic, Breast | Growth Inhibition | 46% of cell lines < 10 | [1] |

| KELLY | Neuroblastoma | Proliferation | 1846 | |

| IMR-32 | Neuroblastoma | Proliferation | 2214 | |

| SH-SY5Y | Neuroblastoma | Proliferation | 5461 |

In Vivo Efficacy

Preclinical studies in xenograft models have demonstrated significant tumor growth inhibition upon oral administration of PF-3758309.[8]

Table 3: In Vivo Efficacy of PF-3758309 in Xenograft Models

| Tumor Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| HCT116 | Colorectal Carcinoma | 7.5, 15, and 20 mg/kg, p.o. | 64%, 79%, and 97%, respectively | [8] |

| A549 | Non-Small Cell Lung Cancer | 15-20 mg/kg, p.o. | >70% | |

| MDAMB231 | Breast Cancer | 15-20 mg/kg, p.o. | >70% | |

| M24met | Melanoma | 15-20 mg/kg, p.o. | >70% | |

| Colo205 | Colorectal Carcinoma | 15-20 mg/kg, p.o. | >70% | |

| ATL Xenograft | Adult T-cell Leukemia | 12 mg/kg/day | 87% |

p.o.: Per os (by mouth).

Signaling Pathways and Mechanism of Action

PF-3758309 exerts its anti-tumor effects by inhibiting the PAK4 signaling cascade. This leads to the modulation of several downstream pathways involved in cell cycle progression, apoptosis, and cytoskeletal organization. Global cellular analysis has also revealed unexpected links to the p53 pathway.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Phospho-GEF-H1 Cellular Assay

This assay is designed to measure the inhibitory effect of PF-3758309 on the phosphorylation of GEF-H1 by PAK4 in a cellular context.[1]

Methodology:

-

Cell Culture: A specific assay was developed using an engineered cell line with inducible expression of the PAK4 catalytic domain and a deletion mutant of GEF-H1 (amino acids 210–921).[1]

-

Induction: Expression of the PAK4 catalytic domain is induced according to the specific system's protocol (e.g., tetracycline-inducible system).

-

Inhibitor Treatment: Cells are treated with a dilution series of PF-3758309 for a specified period.

-

Cell Lysis and Protein Quantification: Cells are harvested and lysed. The total protein concentration is determined using a standard method (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for phosphorylated GEF-H1 (Serine 810) and total GEF-H1, followed by incubation with appropriate secondary antibodies.

-

Data Analysis: The band intensities are quantified, and the ratio of phosphorylated to total GEF-H1 is calculated. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay assesses the ability of PF-3758309 to inhibit the anchorage-independent growth of cancer cells, a hallmark of transformation.[1]

Methodology:

-

Prepare Base Agar Layer: A base layer of 0.5% to 0.8% agar in culture medium is prepared and allowed to solidify in 6-well plates.[10]

-

Prepare Cell Suspension in Top Agar: A single-cell suspension of the desired cancer cell line (e.g., HCT116) is prepared. The cells are then mixed with a low-melting-point agarose solution (e.g., 0.3-0.4%) in culture medium containing various concentrations of PF-3758309.

-

Plate Cells: The cell-agar mixture is overlaid onto the solidified base agar layer.

-

Incubation: The plates are incubated at 37°C in a humidified incubator for 10-21 days, with periodic addition of fresh medium containing the inhibitor to prevent drying.

-

Colony Staining and Counting: After the incubation period, colonies are stained (e.g., with crystal violet) and counted manually or using an automated colony counter.

-

Data Analysis: The number of colonies in the treated wells is compared to the vehicle-treated control wells to determine the percentage of inhibition and calculate the IC₅₀ value.

Human Tumor Xenograft Studies

These in vivo studies evaluate the anti-tumor efficacy of PF-3758309 in an animal model.

Methodology:

-

Cell Culture and Implantation: Human tumor cells (e.g., HCT116 or A549) are cultured and then subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.

-

Drug Administration: PF-3758309 is administered orally (p.o.) at specified doses (e.g., 7.5-30 mg/kg, twice daily) for a defined period (e.g., 9-18 days). The control group receives a vehicle solution.

-

Tumor Measurement and Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight and overall health of the mice are also monitored.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical significance is determined using appropriate statistical tests.

Conclusion

This compound is a well-characterized, potent inhibitor of PAK4 with significant anti-tumor activity in both in vitro and in vivo models. Its ability to modulate key oncogenic signaling pathways makes it a valuable tool for cancer research and a potential candidate for therapeutic development. The data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic potential of targeting the PAK signaling pathway in cancer.

References

- 1. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. e-century.us [e-century.us]

- 5. Probe PF-3758309 | Chemical Probes Portal [chemicalprobes.org]

- 6. artscimedia.case.edu [artscimedia.case.edu]

- 7. promega.jp [promega.jp]

- 8. researchgate.net [researchgate.net]

- 9. protocols.io [protocols.io]

- 10. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

PF-3758309 Dihydrochloride: A Technical Guide to its Role in Cytoskeletal Remodeling

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-3758309 is a potent, orally available, and ATP-competitive small-molecule inhibitor primarily targeting p21-activated kinase 4 (PAK4).[1][2] As a member of the p21-activated kinase (PAK) family, PAK4 is a critical effector of Rho GTPases, particularly Cdc42, and plays a significant role in oncogenic signaling, including cytoskeletal organization, cell migration, proliferation, and survival.[3][4] This technical guide provides an in-depth analysis of PF-3758309, focusing on its mechanism of action related to cytoskeletal remodeling, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. While its clinical development was halted due to poor pharmacokinetic properties in humans, PF-3758309 remains an invaluable tool for preclinical research into the biological functions of PAK kinases.[5][6]

Introduction to PF-3758309

Developed through high-throughput screening and structure-based design, PF-3758309 is a pyrrolopyrazole compound that acts as a reversible, ATP-competitive inhibitor of PAKs.[3] It demonstrates high potency for the group B PAKs (PAK4, PAK5, PAK6) and the group A member PAK1, with less activity against PAK2 and PAK3.[2][3] Its ability to modulate PAK4-dependent signaling pathways has been shown to inhibit anchorage-independent growth, induce apoptosis, and remodel the cytoskeleton in various cancer cell lines.[1][3]

Mechanism of Action and Cytoskeletal Remodeling

The integrity and dynamics of the actin cytoskeleton are fundamental to cell motility, invasion, and morphology. The PAK4 kinase is a central regulator of these processes.

The PAK4 Signaling Pathway: Activated by the GTP-bound form of Cdc42, PAK4 influences the actin cytoskeleton primarily through the LIM kinase 1 (LIMK1) and cofilin pathway.[7][8][9]

-

PAK4 Activation: Upon binding of active Cdc42, PAK4 is activated.

-

LIMK1 Phosphorylation: Activated PAK4 phosphorylates and activates LIMK1.[9]

-

Cofilin Inactivation: LIMK1, in turn, phosphorylates cofilin at Serine 3.[10]

-

Actin Polymerization: Phosphorylation inactivates cofilin's actin-depolymerizing function. This leads to the accumulation and stabilization of F-actin filaments, promoting the formation of structures like filopodia and lamellipodia, which are essential for cell migration.[8][10]

Inhibition by PF-3758309: PF-3758309, by competitively binding to the ATP pocket of PAK4, blocks its kinase activity. This initiates a cascade of inhibitory effects:

-

Prevents the phosphorylation and activation of LIMK1.

-

Leads to reduced phosphorylation (and thus increased activity) of cofilin.

-

Active cofilin severs and depolymerizes actin filaments, disrupting the formation of migratory structures and leading to a collapse of the actin cytoskeleton.

This mechanism underlies the observed effects of PF-3758309 on inhibiting cell migration, invasion, and anchorage-independent growth.[3][11]

Quantitative Data

The potency and efficacy of PF-3758309 have been quantified across various biochemical and cellular assays.

Table 1: Biochemical and Cellular Potency of PF-3758309

| Target/Assay | Parameter | Value | Reference |

|---|---|---|---|

| Biochemical Assays | |||

| PAK4 | Kd (dissociation constant) | 2.7 ± 0.3 nM | [3] |

| PAK4 | Kd | 4.5 nM | [12] |

| PAK4 | Ki (inhibition constant) | 18.7 ± 6.6 nM | [3] |

| PAK1 | Ki | 13.7 ± 1.8 nM | [3] |

| PAK5 | Ki | 18.1 ± 5.1 nM | [3] |

| PAK6 | Ki | 17.1 ± 5.3 nM | [3] |

| PAK2 | IC50 | 190 nM | [3] |

| PAK3 | IC50 | 99 nM | [3] |

| Cellular Assays | |||

| GEF-H1 Phosphorylation (PAK4 substrate) | IC50 | 1.3 ± 0.5 nM | [3] |

| Anchorage-Independent Growth (HCT116) | IC50 | 0.24 ± 0.09 nM | [3][13] |

| Anchorage-Independent Growth (Tumor panel avg.) | IC50 | 4.7 ± 3.0 nM | [3] |

| Anchorage-Independent Growth (A549) | IC50 | 27 nM | [2][3] |

| Cellular Proliferation (A549) | IC50 | 20 nM | [2][3] |

| NF-κB Signaling | IC50 | 24.2 ± 14.8 nM |[3] |

Table 2: In Vivo Efficacy of PF-3758309 in Xenograft Models

| Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |

|---|---|---|---|

| HCT116 (Colon) | 7.5 mg/kg BID | 64% | [5] |

| HCT116 (Colon) | 15 mg/kg BID | 79% | [5] |

| HCT116 (Colon) | 20 mg/kg BID | 97% | [5] |

| Multiple Models* | 15-20 mg/kg PO | >70% | [12] |

| ATLL Xenograft | 12 mg/kg Daily | 87% | [5] |

| MDA-MB-231 (Breast) | Not specified | 89% reduction | [11] |

*Models include HCT116, A549, MDAMB231, M24met, and Colo205.[12]

Detailed Experimental Protocols

The following protocols are foundational for studying the effects of PF-3758309 on cytoskeletal remodeling and associated oncogenic phenotypes.

Protocol: Transwell Cell Migration and Invasion Assay

This assay measures the ability of cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix (ECM) layer like Matrigel® (invasion) towards a chemoattractant.[14][15]

Methodology:

-

Preparation (for invasion): Thaw Matrigel® on ice. Dilute with chilled, serum-free medium to a final concentration of 200 µg/mL. Add 100 µL to the apical chamber of each Millicell® insert and incubate at 37°C for 2-3 hours to allow for gelling.[16]

-

Cell Seeding:

-

Culture cells to ~80% confluency, then serum-starve for 12-24 hours.

-

Harvest cells using a non-enzymatic method and resuspend in serum-free medium at a concentration of 1x10⁵ cells/mL.

-

Pre-treat the cell suspension with various concentrations of PF-3758309 or a vehicle control (DMSO) for 30-60 minutes.

-

Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of a 24-well plate.[16]

-

Carefully place the inserts into the wells and seed 100 µL of the treated cell suspension into the apical chamber of each insert.[14][16]

-

-

Incubation: Incubate the plate for 20-24 hours at 37°C in a 5% CO₂ incubator.[17]

-

Staining and Quantification:

-

Carefully remove the inserts from the wells. Use a cotton-tipped applicator to gently remove the non-migrated cells and Matrigel® from the top surface of the membrane.[14]

-

Fix the migrated cells on the bottom of the membrane by immersing the insert in 70% ethanol or 4% paraformaldehyde for 10-15 minutes.[14][17]

-

Stain the cells with 0.2% crystal violet solution for 10 minutes or with a fluorescent nuclear stain like DAPI.[14][16]

-

Wash the inserts gently in water to remove excess stain.

-

Image multiple fields of view for each membrane using an inverted microscope and count the number of migrated cells.

-

Protocol: Western Blotting for Phospho-Cofilin

This protocol allows for the detection of changes in the phosphorylation state of cofilin, a direct downstream indicator of PAK4-LIMK1 pathway activity.

Methodology:

-

Cell Treatment and Lysis:

-

Plate cells and grow to 70-80% confluency.

-

Treat cells with PF-3758309 or vehicle for the desired time (e.g., 1-3 hours).

-

Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify lysates by centrifugation and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.

-

SDS-PAGE and Transfer:

-

Normalize protein amounts for all samples and denature by boiling in Laemmli sample buffer.

-

Load 20-30 µg of protein per lane and separate on a 12-15% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane with a primary antibody against phospho-cofilin (Ser3) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

-

Detection and Analysis:

-

Visualize protein bands using a chemiluminescence imager.

-

To normalize the data, the membrane can be stripped and re-probed with antibodies for total cofilin and a loading control like GAPDH or β-actin.

-

Quantify band intensity using densitometry software. A decrease in the p-cofilin/total cofilin ratio indicates inhibition of the PAK4 pathway.[18]

-

Conclusion

PF-3758309 dihydrochloride is a well-characterized, potent inhibitor of PAK4 and other p21-activated kinases. Its primary mechanism of action in cytoskeletal remodeling involves the disruption of the PAK4-LIMK1-cofilin signaling axis, leading to increased actin filament depolymerization and a subsequent impairment of cell motility and invasion.[3][9] The comprehensive quantitative data and established experimental protocols outlined in this guide underscore its utility as a critical research tool. Despite its failure in clinical trials due to unfavorable pharmacokinetics, PF-3758309 continues to be instrumental for elucidating the complex roles of PAKs in cancer biology and for the validation of PAK4 as a therapeutic target.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PF-3758309 - Creative Enzymes [creative-enzymes.com]

- 5. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nischarin Inhibits LIM Kinase To Regulate Cofilin Phosphorylation and Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytoskeletal changes regulated by the PAK4 serine/threonine kinase are mediated by LIM kinase 1 and cofilin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cofilin phosphorylation by LIM-kinase 1 and its role in Rac-mediated actin reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PAK-dependent regulation of actin dynamics in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. pnas.org [pnas.org]

- 14. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]

- 17. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: PF-3758309 Dihydrochloride In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-3758309 is a potent, orally available, and ATP-competitive small-molecule inhibitor of p21-activated kinases (PAKs).[1][2][3][4] It was developed through structure-based design and high-throughput screening as a pyrrolopyrazole inhibitor with high affinity for PAK4.[1][5] PF-3758309 demonstrates broad anti-proliferative activity across various cancer cell lines, including those from colon, lung, and pancreatic cancers.[6][7] Its mechanism of action involves the inhibition of oncogenic signaling pathways, leading to effects such as the induction of apoptosis, cytoskeletal remodeling, and inhibition of cell proliferation and anchorage-independent growth.[1][4] This document provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of PF-3758309 dihydrochloride.

Mechanism of Action

PF-3758309 is a reversible, ATP-competitive inhibitor that primarily targets Group II PAKs (PAK4, PAK5, PAK6) and Group A PAK1.[1][8] It binds to the kinase domain of PAK4, preventing the phosphorylation of its downstream substrates, such as GEF-H1.[1][2][5] The inhibition of the PAK4 signaling axis disrupts various cellular processes that are critical for tumor growth and survival.[1] While potent against PAK4, PF-3758309 also shows activity against other PAK isoforms and a limited number of other kinases.[3][9]

Caption: PAK4 signaling pathway and the inhibitory action of PF-3758309.

Quantitative Data Summary

The following tables summarize the in vitro potency and activity of PF-3758309 across various biochemical and cellular assays.

Table 1: Biochemical Inhibition and Binding Constants

| Target Kinase | Assay Type | Parameter | Value (nM) | Reference |

| PAK4 | Kinase Inhibition Assay | Kᵢ | 18.7 ± 6.6 | [1] |

| PAK1 | Kinase Inhibition Assay | Kᵢ | 13.7 ± 1.8 | [1] |

| PAK5 | Kinase Inhibition Assay | Kᵢ | 18.1 ± 5.1 | [1] |

| PAK6 | Kinase Inhibition Assay | Kᵢ | 17.1 ± 5.3 | [1] |

| PAK2 | Kinase Inhibition Assay | IC₅₀ | 190 | [1] |

| PAK3 | Kinase Inhibition Assay | IC₅₀ | 99 | [1] |

| PAK4 | Isothermal Calorimetry | Kₑ | 2.7 ± 0.3 | [1] |

| PAK4 | Surface Plasmon Resonance | Kₑ | 4.5 ± 0.07 | [1] |

Table 2: Cellular Activity and Anti-proliferative Effects

| Assay Type | Cell Line | Parameter | Value (nM) | Reference |

| Phosphorylation of GEF-H1 | Engineered Cells | IC₅₀ | 1.3 ± 0.5 | [1] |

| Anchorage-Independent Growth | Tumor Cell Panel | IC₅₀ | 4.7 ± 3 | [1][5] |

| Anchorage-Independent Growth | A549 | IC₅₀ | 27 | [2] |

| Anchorage-Independent Growth | HCT116 | IC₅₀ | 0.24 | [10] |

| Cellular Proliferation | A549 | IC₅₀ | 20 | [2] |

| Cellular Proliferation | SH-SY5Y | IC₅₀ | 5461 | [11] |

| Cellular Proliferation | IMR-32 | IC₅₀ | 2214 | [11] |

| Cellular Proliferation | KELLY | IC₅₀ | 1846 | [11] |

| Cellular Proliferation | NBL-S | IC₅₀ | 14020 | [11] |

| p53/Pin1 Interaction | - | IC₅₀ | 5.7 ± 1.7 | [1] |

| p53/Mdm2 Interaction | - | IC₅₀ | 5.6 ± 3.6 | [1] |

Experimental Protocols

Caption: General workflow for in vitro cell-based assays with PF-3758309.

Protocol 1: Biochemical PAK4 Kinase Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of PF-3758309 against the PAK4 kinase domain using a generic kinase assay format, such as ADP-Glo™ or similar.

Materials:

-

Recombinant human PAK4 kinase domain

-

Suitable peptide substrate for PAK4 (e.g., a derivative of GEF-H1)

-

This compound

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

White, opaque 96-well or 384-well assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in kinase assay buffer.

-

Kinase Reaction Setup:

-

Add 5 µL of the diluted PF-3758309 or DMSO (vehicle control) to the wells of the assay plate.

-

Add 10 µL of the kinase/substrate mixture (containing recombinant PAK4 and peptide substrate at optimized concentrations) to each well.

-

Incubate for 10 minutes at room temperature.

-

-

Initiate Reaction: Add 10 µL of ATP solution (at a concentration close to its Kₘ for PAK4) to each well to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Stop Reaction and Detect Signal:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to controls (0% inhibition for vehicle, 100% inhibition for no enzyme). Plot the percent inhibition against the logarithm of PF-3758309 concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 2: Cellular Phospho-GEF-H1 Inhibition Assay

This protocol details a method to measure the inhibition of endogenous GEF-H1 phosphorylation in a cellular context, a direct downstream target of PAK4.

Materials:

-

HCT116 or A549 cells

-

Complete cell culture medium (e.g., McCoy's 5A for HCT116) with 10% FBS

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: Rabbit anti-phospho-GEF-H1 (Ser810), Rabbit anti-total GEF-H1, Mouse anti-β-actin

-

HRP-conjugated secondary antibodies

-

SDS-PAGE and Western blotting equipment

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed HCT116 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.

-

Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of PF-3758309 (e.g., 0.1 nM to 1 µM) or DMSO as a vehicle control.

-

Incubation: Incubate the cells for 2-4 hours at 37°C in a CO₂ incubator.

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.

-

Incubate on ice for 20 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies (anti-phospho-GEF-H1, anti-total GEF-H1, and anti-β-actin) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-GEF-H1 signal to total GEF-H1 and/or β-actin. Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value.

Protocol 3: Cell Proliferation Assay (CellTiter-Glo®)

This protocol outlines a method to assess the anti-proliferative effects of PF-3758309 by quantifying ATP as an indicator of metabolically active, viable cells.[2]

Materials:

-

A549 or other sensitive tumor cell lines

-

Complete cell culture medium

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

White, clear-bottom 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed A549 cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of medium. Allow cells to attach overnight.

-

Compound Treatment: Prepare a serial dilution of PF-3758309 in culture medium. Add the diluted compound to the wells (final volume 200 µL). Include wells with DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a CO₂ incubator.

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well with a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells. Plot the viability against the logarithm of PF-3758309 concentration and fit the curve to determine the IC₅₀ value.

Protocol 4: Anchorage-Independent Growth Assay (Soft Agar)

This assay measures the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation, and the inhibitory effect of PF-3758309 on this process.

Materials:

-

HCT116 or other suitable cancer cell lines

-

Complete cell culture medium

-

Agar (low melting point)

-

This compound

-

6-well plates

-

Microscope and imaging system

Procedure:

-

Bottom Agar Layer:

-

Prepare a 1.2% agar solution in sterile water and autoclave. Keep it at 42°C in a water bath.

-

Prepare a 2X medium solution.

-

Mix equal volumes of the 1.2% agar and 2X medium to create a 0.6% agar base layer.

-

Dispense 2 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.

-

-

Top Agar Layer (with cells):

-

Prepare a 0.7% agar solution and keep it at 42°C.

-

Trypsinize and count the cells. Prepare a cell suspension in 2X medium at a density of 2 x 10⁴ cells/mL.

-

Prepare serial dilutions of PF-3758309 in 2X medium.

-

For each treatment condition, mix the 0.7% agar, the cell suspension, and the PF-3758309 dilution in a 1:1:1 ratio to get a final concentration of 0.35% agar, 5,000 cells/well, and the desired drug concentration.

-

Immediately plate 1.5 mL of this cell/agar suspension on top of the solidified bottom agar layer.

-

-

Incubation:

-

Allow the top layer to solidify at room temperature.

-

Incubate the plates at 37°C in a CO₂ incubator for 14-21 days.

-

Feed the colonies every 3-4 days by adding 200 µL of medium containing the respective concentration of PF-3758309 on top of the agar.

-

-

Colony Staining and Counting:

-

After the incubation period, stain the colonies by adding 100 µL of 0.005% Crystal Violet solution to each well and incubating for 1 hour.

-

Count the number of colonies (e.g., >50 µm in diameter) using a microscope.

-

-

Data Analysis: Calculate the percent inhibition of colony formation for each concentration compared to the DMSO control. Determine the IC₅₀ value for anchorage-independent growth.

References

- 1. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. PF-3758309 - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Probe PF-3758309 | Chemical Probes Portal [chemicalprobes.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Inhibition of neuroblastoma proliferation by PF-3758309, a small-molecule inhibitor that targets p21-activated kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: PF-3758309 Dihydrochloride Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-3758309 dihydrochloride is a potent, orally available, and ATP-competitive small-molecule inhibitor of p21-activated kinases (PAKs).[1][2][3] It exhibits high affinity for PAK4 and also inhibits other PAK isoforms, making it a subject of significant interest in cancer research and drug development.[4][5][6] Aberrant PAK signaling is implicated in numerous cellular processes critical to cancer progression, including cell proliferation, survival, cytoskeletal organization, and motility.[4][7][8] These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of PF-3758309 in a laboratory setting.

Mechanism of Action

PF-3758309 is a pyrrolopyrazole compound that functions as a reversible, ATP-competitive inhibitor of PAKs.[2][6] It binds to the kinase domain of PAKs, preventing the transfer of phosphate from ATP to substrate proteins.[4] The primary target is PAK4, but it also shows activity against other PAK isoforms.[2][5][6] Inhibition of PAK4 by PF-3758309 disrupts downstream signaling pathways, leading to effects such as the inhibition of GEF-H1 phosphorylation, a direct substrate of PAK4.[4][9] This ultimately results in the suppression of oncogenic signaling, leading to reduced cell proliferation, induction of apoptosis, and inhibition of anchorage-independent growth in cancer cell lines.[4][6][9]

Signaling Pathway

The primary signaling pathway inhibited by PF-3758309 is the PAK4 pathway. PAKs are key effectors of the Rho family of small GTPases, including Cdc42 and Rac.[8] Upon activation, PAK4 phosphorylates a variety of downstream substrates, influencing multiple cellular functions. PF-3758309 has been shown to modulate known PAK4-dependent signaling nodes and has also been linked to other pathways such as p53 and NF-κB.[2][4][10]

References

- 1. PF-3758309 - Wikipedia [en.wikipedia.org]

- 2. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Probe PF-3758309 | Chemical Probes Portal [chemicalprobes.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibition of neuroblastoma proliferation by PF-3758309, a small-molecule inhibitor that targets p21-activated kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. pnas.org [pnas.org]

- 10. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: PF-3758309 Dihydrochloride In Vivo Experimental Design

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental design for PF-3758309 dihydrochloride, a potent, orally available, and ATP-competitive inhibitor of p21-activated kinases (PAKs), with particularly high affinity for PAK4.[1][2][3][4] The following sections detail the mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed protocols for conducting in vivo efficacy experiments.

Mechanism of Action: PF-3758309 is a pyrrolopyrazole compound that acts as a reversible inhibitor of PAKs.[1][2] It has demonstrated significant activity against all PAK isoforms, with a particularly high potency for PAK4 (Kd = 2.7 nM).[2][3][4] The inhibition of PAK4 leads to the disruption of critical oncogenic signaling pathways involved in cell proliferation, survival, cytoskeletal remodeling, and anchorage-independent growth.[1][3] One of the key downstream effects is the inhibition of the phosphorylation of GEF-H1, a known PAK4 substrate.[1][4][5] Studies have also indicated that PF-3758309 can down-regulate the NF-κB signaling pathway.[6][7]

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in various human tumor xenograft models.

Table 1: Tumor Growth Inhibition in Human Colorectal Carcinoma (HCT-116) Xenograft Model

| Dosage (Oral, Twice Daily) | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |

| 7.5 mg/kg | 9-18 days | 64% | [8][9] |

| 15 mg/kg | 9-18 days | 79% | [8][9] |

| 20 mg/kg | 9-18 days | 97% | [8][9] |

| 15 mg/kg | 6 days | 32.5% inhibition of [3H]FLT uptake | [5] |

| 25 mg/kg (Once Daily) | 6 days | 43.1% inhibition of [3H]FLT uptake | [5] |

Table 2: Antitumor Efficacy in Various Human Tumor Xenograft Models

| Tumor Model | Dosage (Oral, Twice Daily) | Tumor Growth Inhibition (TGI) | Reference |

| A549 (Lung Carcinoma) | 7.5-30 mg/kg | >70% | [5] |

| MDAMB231 (Breast Cancer) | 15-20 mg/kg | >70% | [10][11] |

| M24met (Melanoma) | 15-20 mg/kg | >70% | [10][11] |

| Colo205 (Colorectal Carcinoma) | 15-20 mg/kg | >70% | [10][11] |

| Adult T-cell Leukemia (ATL) | 12 mg/kg (Daily) | 87% | [8][9] |

Signaling Pathway